Phenylglyoxal

Beschreibung

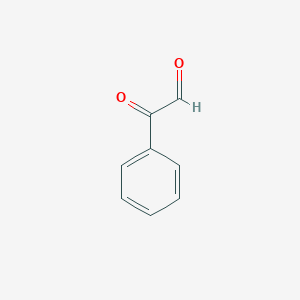

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-2-phenylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGVDODNPJEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025888 |

Source

|

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-12-0 |

Source

|

| Record name | Phenylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylformaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylglyoxal from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxal, a versatile dicarbonyl compound, is a crucial building block in the synthesis of various pharmaceuticals and a valuable reagent in bioconjugation chemistry. This technical guide provides a comprehensive overview of the primary synthetic route to this compound from the readily available starting material, acetophenone. The core focus is on the widely employed selenium dioxide oxidation method, for which a detailed experimental protocol is provided. Additionally, alternative synthetic strategies are discussed and compared. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering detailed methodologies, comparative data, and a clear visualization of the reaction pathway.

Introduction

This compound (C₆H₅COCHO) is an α-ketoaldehyde of significant interest in both academic research and industrial applications. Its utility stems from the presence of two reactive carbonyl groups—an aldehyde and a ketone—which allows for a diverse range of chemical transformations. In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Furthermore, its ability to selectively modify arginine residues in proteins has made it an important tool in chemical biology and proteomics.[1][2]

The synthesis of this compound from acetophenone is a common and practical approach. This guide will delve into the most prevalent method, the oxidation of acetophenone using selenium dioxide, providing a step-by-step experimental protocol. Other synthetic methods will also be explored to offer a broader perspective on the available strategies.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound from acetophenone. The most notable and widely adopted method involves the direct oxidation of the methyl group of acetophenone.

Selenium Dioxide Oxidation

The oxidation of acetophenone with selenium dioxide (SeO₂) is a classic and reliable method for preparing this compound.[1][2][3][4][5] This reaction, often referred to as the Riley oxidation, provides good yields and is amenable to scale-up.[5] The reaction is typically carried out in a solvent such as dioxane or ethanol, with the addition of a small amount of water.[3]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound from acetophenone via selenium dioxide oxidation.

Mechanism Overview:

The mechanism of the selenium dioxide oxidation of ketones involves the formation of a selenite ester intermediate, followed by a[6][7]-sigmatropic rearrangement to an unstable compound that decomposes to the dicarbonyl product and elemental selenium.[4][5]

Caption: A simplified workflow of the proposed mechanism for the selenium dioxide oxidation of acetophenone.

Alternative Synthetic Routes

While selenium dioxide oxidation is prevalent, other methods for the synthesis of this compound from acetophenone have been reported. These include:

-

Oxidation with Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr): This method provides a solution of this compound that can be used directly in subsequent reactions.[8] However, reported yields for the oxidation of acetophenone to this compound using this method have been low.[8]

-

Reaction with a Nitrosonium Ion Source: This process involves reacting acetophenone with a source of nitrosonium ion (NO⁺) in an aqueous solution in the presence of a strong acid.[9] This can be a one-step process to produce this compound.[9]

Experimental Protocol: Selenium Dioxide Oxidation of Acetophenone

The following protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

Materials and Equipment:

-

1-L three-necked, round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (short column and Claisen flask)

-

Acetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

Procedure:

-

Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a liquid-sealed stirrer and a reflux condenser, combine 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.

-

Addition of Acetophenone: Add 120 g (1 mole) of acetophenone to the reaction mixture in one portion.

-

Reflux: Heat the resulting mixture to reflux and continue stirring for four hours. A precipitate of black elemental selenium will form.

-

Decantation: After the reflux period, decant the hot solution from the precipitated selenium.

-

Solvent Removal: Remove the dioxane and water by distillation through a short column.

-

Purification: Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mm.

Expected Yield: 93–96 g (69–72% of the theoretical amount).[3]

Product Characteristics: The product is a yellow liquid that may solidify into a gel upon standing due to polymerization.[1][3] It can be converted to a stable, crystalline hydrate by dissolving it in 3.5–4 volumes of hot water and allowing it to crystallize.[1][3]

Caption: A step-by-step workflow for the synthesis of this compound via selenium dioxide oxidation.

Data Presentation

The following table summarizes the quantitative data for the primary and alternative methods of this compound synthesis from acetophenone.

| Method | Oxidizing Agent(s) | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | Dioxane/Water | 4 hours | Reflux | 69-72 | [3] |

| DMSO/HBr Oxidation | DMSO / HBr | Not specified | Not specified | Not specified | ~10 | [8] |

| Nitrosonium Ion Source | Source of NO⁺ / Strong Acid | Water | 30 min - 6 hrs | 25-100 °C | Not specified | [9] |

Safety Considerations

-

Selenium Dioxide: Selenium compounds are highly toxic. All manipulations involving selenium dioxide and its byproducts should be performed in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

-

Reduced Pressure Distillation: Ensure the glassware is free of cracks and stars before performing distillation under reduced pressure to avoid implosion.

Conclusion

The synthesis of this compound from acetophenone is a well-established and crucial transformation in organic chemistry. The selenium dioxide oxidation method stands out as the most reliable and high-yielding approach, with a detailed and reproducible protocol available. While alternative methods exist, they often suffer from lower yields or less detailed procedural information. This guide provides the necessary information for researchers and professionals to successfully synthesize this compound, enabling its application in drug discovery and chemical biology. Careful adherence to the experimental protocol and safety precautions is paramount for a successful and safe synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0061916) [hmdb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. adichemistry.com [adichemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 9. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]

Phenylglyoxal: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxal is an organic compound featuring both an aldehyde and a ketone functional group. In its anhydrous form, it exists as a yellow liquid, while it readily forms a colorless crystalline hydrate in the presence of water. This α-ketoaldehyde has garnered significant attention in biochemical research, primarily as a selective chemical modifying reagent for arginine residues in proteins. Its ability to specifically target the guanidinium group of arginine under mild conditions makes it an invaluable tool for studying protein structure and function, enzyme mechanisms, and protein-ligand interactions. This guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with experimental protocols and graphical representations of its key reactions and workflows.

Chemical and Physical Properties

This compound's utility in various scientific applications is underpinned by its distinct chemical and physical characteristics. A summary of these properties for both the anhydrous and monohydrate forms is presented below.

General Properties

| Property | Anhydrous this compound | This compound Monohydrate |

| Chemical Formula | C₈H₆O₂ | C₈H₈O₃ |

| Molar Mass | 134.13 g/mol [1] | 152.15 g/mol [2] |

| Appearance | Yellow liquid[3][4] | White to light yellow or pinkish crystalline powder[3][5] |

| CAS Number | 1074-12-0[3] | 1075-06-5[3] |

Physicochemical Data

| Property | Value (Anhydrous) | Value (Monohydrate) |

| Melting Point | Not applicable | 76-79 °C[5] |

| Boiling Point | 95–97 °C at 25 mmHg[6] | 142 °C at 125 mmHg[2][5] |

| Solubility | Soluble in common organic solvents.[3] | Partly miscible with water.[2][5] Soluble in 95% ethanol.[5] |

Upon standing, anhydrous this compound can polymerize, appearing as a stiff gel.[6] This process is reversible upon heating, which regenerates the yellow aldehyde.[7] In aqueous solutions, it readily forms the crystalline hydrate.[3][7]

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | The aldehyde proton of this compound and the hemiacetal proton can be distinguished.[3] |

| ¹³C NMR | Spectra are available for this compound and its derivatives.[8][9] |

| IR | Characteristic carbonyl stretching frequencies are observable. |

| UV-Vis | This compound exhibits absorption in the UV-visible range.[10] |

Reactivity and Applications

This compound's reactivity is dominated by its two carbonyl groups, making it a versatile reagent in organic synthesis and a valuable tool in biochemistry.

Reaction with Arginine Residues

The most prominent application of this compound is the selective modification of arginine residues in proteins.[4] This reaction occurs under mild conditions, typically at a pH of 7 to 9 and at temperatures ranging from 25 to 37 °C.[4] The reaction proceeds via the interaction of the dicarbonyl moiety of this compound with the guanidinium group of arginine. This can result in the formation of either a 1:1 adduct or a 2:1 adduct, where two molecules of this compound react with one guanidinium group.[4]

This specific modification is instrumental in:

-

Identifying essential arginine residues in enzymes and other proteins.

-

Probing the role of arginine in protein-protein and protein-nucleic acid interactions.

-

Introducing labels, probes, or cross-linking agents at specific arginine sites.[11]

Other Reactions and Applications

Beyond its reaction with arginine, this compound participates in various other chemical transformations:

-

Synthesis of Heterocycles: It serves as a precursor in the synthesis of diverse heterocyclic compounds.

-

Bioconjugation: this compound derivatives are employed to attach biochemical payloads to peptides and proteins.[11]

-

Reaction with other Amino Acids: While highly specific for arginine, this compound can also react with other amino acids like lysine and cysteine, although to a much lesser extent.[12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of acetophenone using selenium dioxide.[6]

Materials:

-

Acetophenone

-

Selenium dioxide

-

1,4-Dioxane

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, a mixture of 1,4-dioxane, selenium dioxide, and water is prepared.

-

The mixture is heated to 50–55 °C and stirred until the selenium dioxide dissolves.

-

Acetophenone is then added to the solution.

-

The resulting mixture is refluxed with continuous stirring for approximately four hours.

-

After the reaction, the hot solution is decanted to separate it from the precipitated selenium.

-

Dioxane and water are removed by distillation.

-

This compound is then purified by distillation under reduced pressure.[6]

For preservation, the liquid this compound can be converted to its stable hydrate by dissolving it in hot water and allowing it to crystallize upon cooling.[6]

Protocol for Arginine Modification in Proteins

This protocol provides a general guideline for the chemical modification of arginine residues in a protein using this compound.[13]

Materials:

-

Protein of interest

-

This compound (or its hydrate)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Microcentrifuge tubes

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein in the potassium phosphate buffer. A typical concentration is in the range of 2-3 mg/mL, which is then diluted for the reaction.[13]

-

Reagent Preparation: Prepare a stock solution of this compound.

-

Reaction Setup: In a microcentrifuge tube, combine the diluted protein solution with the this compound stock solution. The final concentration of this compound should be in molar excess (e.g., 0.1–10 mM) to the protein.[13]

-

Incubation: Incubate the reaction mixture at room temperature (approximately 22 °C) for 1 hour.[13]

-

Analysis: After incubation, the reaction can be stopped by placing the sample on ice or by freezing. The extent of modification can be analyzed by techniques such as mass spectrometry to identify the modified arginine residues.[4]

Safety and Handling

This compound and its hydrate are harmful if swallowed and can cause skin and eye irritation.[14] It is recommended to handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors.

Conclusion

This compound is a versatile α-ketoaldehyde with well-defined chemical and physical properties. Its high reactivity and specificity towards arginine residues have established it as a critical reagent in protein chemistry and related fields. The detailed protocols and understanding of its reactivity provided in this guide are intended to facilitate its effective and safe use in research and development, ultimately contributing to advancements in our understanding of biological systems and the development of novel therapeutics.

References

- 1. This compound | C8H6O2 | CID 14090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Triazolylthis compound Reagents: Bioconjugation [sigmaaldrich.com]

- 12. The reactions of this compound and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phenylglyoxal Arginine Modification: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical modification of arginine residues in proteins by phenylglyoxal (PGO), a widely used α-dicarbonyl reagent. This technique is a valuable tool for investigating the role of arginine residues in protein structure, function, and interaction. This document details the underlying chemical mechanism, provides quantitative data on reaction kinetics, outlines detailed experimental protocols for modification and analysis, and discusses the biological implications of this modification.

The Core Mechanism of this compound-Arginine Modification

The chemical modification of arginine by this compound proceeds through the reaction of the dicarbonyl group of PGO with the guanidinium group of the arginine side chain. This reaction is highly specific for arginine under mild conditions (pH 7-9) and results in the formation of a stable cyclic adduct.[1] The stoichiometry of the reaction involves two molecules of this compound reacting with one guanidinium group.[2]

The reaction is initiated by the nucleophilic attack of one of the guanidinium nitrogens on one of the carbonyl carbons of this compound. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of a di-PGO-arginine adduct. The reaction rate is notably dependent on pH, increasing as the pH becomes more alkaline.[2][3]

Quantitative Data on Reaction Kinetics

The reaction between this compound and arginine is pseudo-first-order under conditions where PGO is in large excess. The reaction rate is significantly influenced by pH and the presence of certain buffers.

| Parameter | Value/Condition | Reference |

| Stoichiometry | 2 moles PGO : 1 mole Arginine | [2] |

| Optimal pH Range | 7.0 - 9.0 | [1] |

| Temperature | 25 °C - 37 °C | [1] |

| Relative Reaction Rate | The initial rate at pH 9.0 of PGO with arginyl compounds is 15 to 20 times greater than that of p-hydroxythis compound (HPGO) in the absence of borate. | [4] |

Experimental Protocols

This section provides a generalized workflow for the modification of a target protein with this compound and subsequent analysis.

Materials

-

Target protein

-

This compound (PGO)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Trinitrobenzenesulfonic acid (TNBSA) for quantification (optional)

-

Reagents for mass spectrometry analysis (e.g., trypsin, buffers)

-

Spectrophotometer

-

Mass spectrometer

-

Circular dichroism spectropolarimeter

Detailed Methodology for Protein Modification

This protocol is a generalized version based on the modification of the cashew nut allergen Ana o 3.[5] Researchers should optimize the conditions for their specific protein of interest.

-

Protein Preparation: Dissolve the target protein in a suitable buffer, such as 100 mM potassium phosphate buffer at pH 8.0. The protein concentration will depend on the specific experiment.

-

This compound Solution: Prepare a stock solution of this compound in the same buffer.

-

Modification Reaction:

-

Add the this compound solution to the protein solution to achieve the desired final PGO concentration (e.g., ranging from 0.1 to 10 mM).

-

Incubate the reaction mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 22°C).

-

After incubation, the reaction can be stopped by placing the samples on ice or by buffer exchange to remove excess PGO.

-

Quantification of Arginine Modification using TNBSA Assay

The extent of arginine modification can be indirectly quantified by measuring the decrease in primary amine content using the TNBSA assay.[5]

-

Assay Principle: TNBSA reacts with primary amines to produce a colored product that can be measured spectrophotometrically at 420 nm. Modification of the guanidinium group of arginine can affect the reactivity of the α-amino group, leading to a decrease in the TNBSA signal.

-

Procedure:

-

Prepare a standard curve with a known concentration of the unmodified protein.

-

React both the unmodified (control) and PGO-modified protein samples with TNBSA according to the manufacturer's protocol.

-

Measure the absorbance at 420 nm.

-

The percentage of modification can be calculated by comparing the absorbance of the modified sample to the control.[5]

-

Identification of Modification Sites by Mass Spectrometry

Mass spectrometry is a powerful tool to identify the specific arginine residues that have been modified.

-

Sample Preparation:

-

The PGO-modified protein is typically subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer is set to detect a specific mass shift corresponding to the addition of this compound to arginine residues. The mass of the di-PGO adduct on an arginine residue results in a mass increase.

-

-

Data Analysis:

-

The MS/MS spectra are analyzed to identify the peptides containing the modified arginine residues.

-

Biological Consequences and Applications

Modification of arginine residues with this compound can have significant effects on protein structure and function, making it a valuable tool for:

-

Identifying essential arginine residues: By observing the loss of protein function upon modification, researchers can identify arginine residues that are critical for catalytic activity or ligand binding.

-

Probing protein-protein interactions: Arginine residues are often involved in electrostatic interactions at protein interfaces. Their modification can disrupt these interactions, providing insights into binding sites.

-

Investigating protein folding and stability: The introduction of the bulky PGO adduct can alter the local conformation and stability of a protein.

Impact on Protein Structure

Circular dichroism (CD) spectroscopy can be used to assess changes in the secondary structure of a protein upon PGO modification. Studies have shown that while the overall fold of a protein may be maintained, PGO modification can lead to slight alterations in the α-helical and β-sheet content.[5]

Impact on Protein Function

The modification of arginine residues can lead to a variety of functional consequences, including:

-

Loss of enzymatic activity: If the modified arginine is in the active site or is crucial for substrate binding, a decrease or complete loss of enzymatic activity is often observed.

-

Altered antibody binding: Modification of arginine residues within an epitope can significantly reduce or abolish antibody recognition.[5][6] This has implications for immunology and the development of diagnostics and therapeutics.

-

Changes in protein charge and size: The modification of positively charged arginine residues can alter the overall charge of the protein, which may affect its electrophoretic mobility and interactions with other molecules.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. The reactions of this compound and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arginine modification by this compound and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Kinetics of Phenylglyoxal with Amino Acids

This technical guide provides a comprehensive overview of the reaction kinetics between this compound (PGO), a dicarbonyl reagent, and amino acids. This compound is widely utilized as a chemical probe to identify and modify arginine residues within peptides and proteins, making an understanding of its reactivity essential for researchers in biochemistry, drug development, and proteomics.

Reactivity and Selectivity

This compound is a reagent known for its high specificity toward the guanidinium group of arginine residues.[1] However, it also exhibits reactivity with other amino acid residues, albeit generally at slower rates.

-

Primary Target: Arginine: The reaction with arginine is the most rapid and is the basis for PGO's use as an arginine-selective modifying agent.[2][3] The reaction rate is highly dependent on pH, increasing as the pH becomes more alkaline.[2][3][4] This is because the deprotonated form of the guanidinium group (pKa ≈ 13.8) is more nucleophilic.[4] The stoichiometry of this reaction involves two molecules of this compound condensing with one guanidino group.[2][3]

-

Secondary Targets: this compound reacts at significant, though varied, rates with several other amino acids, including lysine, histidine, cystine, glycine, tryptophan, asparagine, and glutamine.[2][3][5] The reaction appears to involve both the α-amino groups and the side chain functional groups.[2][3]

-

Lysine: PGO is notably less reactive with the ε-amino group of lysine compared to other α-oxoaldehydes like methylglyoxal (MGO) and glyoxal (GO).[2][3]

-

Cysteine: The side chain of cysteine is also a site of reaction.[2][3]

-

N-terminal α-amino groups: Side reactions with the N-terminal amino groups of proteins have been observed.[1]

-

-

Citrulline: Under highly acidic conditions, this compound can react selectively with the ureido group of citrulline, a post-translationally modified form of arginine.[6] This property is exploited in the development of chemical probes to detect protein citrullination.[6][7]

Quantitative and Comparative Kinetic Data

| Parameter | Observation | Conditions | Reference(s) |

| Primary Reactivity | Reacts most rapidly with Arginine. | Mild pH, 25°C | [2][3] |

| pH Dependence | The reaction rate with Arginine increases with increasing pH. | Not specified | [2][3][5] |

| Reactivity with Lysine | This compound is much less reactive with the ε-amino group of Lysine compared to methylglyoxal and glyoxal. | Mild pH, 25°C | [2][3] |

| Comparative Rate vs. HPGO | The initial reaction rate of PGO with arginyl compounds is 15-20 times greater than that of (p-hydroxyphenyl)glyoxal (HPGO). | pH 9.0, no borate | [8] |

| Comparative Rate vs. HPGO (with Borate) | The initial reaction rate of PGO with arginyl compounds is 1.6 times greater than that of HPGO. | pH 9.0, with borate | [8] |

| Other Reactive Amino Acids | Reacts at significant but varied rates with Histidine, Cystine, Glycine, Tryptophan, Asparagine, and Glutamine. | Mild pH, 25°C | [2][3] |

Reaction Mechanism with Arginine

The primary reaction of this compound with arginine involves the condensation of two PGO molecules with the guanidinium group of the arginine side chain. This reaction results in the formation of a stable cyclic di-adduct.

Experimental Protocols

Protocol 4.1: General Protocol for Protein Modification by this compound

This protocol is adapted from the methodology used for the modification of the cashew allergen Ana o 3.[9] It is suitable for probing the function of accessible arginine residues in a purified protein.

-

Protein Preparation: Prepare a stock solution of the purified protein of interest (e.g., ~2.75 mg/mL).

-

Reaction Buffer: Use a suitable buffer, such as 100 mM potassium phosphate buffer at pH 8.0.

-

Reaction Setup: Dilute the protein stock solution 10-fold into the reaction buffer.

-

Initiate Reaction: Add this compound from a freshly prepared stock solution to achieve a final concentration in the range of 0.1–10 mM.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature (approx. 22°C).

-

Termination/Analysis: Immediately after incubation, place the samples on ice to slow the reaction. Proceed with downstream analysis, such as mass spectrometry to identify modification sites, or functional assays to determine the effect of the modification.[9]

Protocol 4.2: Spectrophotometric Analysis of Arginine Modification

This method allows for the kinetic analysis of the reaction between this compound and arginine-containing compounds by monitoring changes in absorbance.[8]

-

Reagents:

-

This compound solution of a known concentration.

-

Arginine-containing compound (e.g., Nα-acetyl-L-arginine) solution.

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0-9.0).

-

-

Instrumentation: A UV-Vis spectrophotometer capable of taking time-resolved measurements.

-

Procedure:

-

Prepare the reaction mixture by combining the arginine compound and buffer in a cuvette.

-

Place the cuvette in the spectrophotometer and record a baseline reading.

-

Initiate the reaction by adding the this compound solution and mixing rapidly.

-

Immediately begin recording the absorbance at a suitable wavelength (e.g., the product may have a unique absorbance maximum) at regular time intervals.

-

-

Data Analysis: The initial reaction rate can be determined from the initial slope of the absorbance versus time plot. By varying the concentrations of the reactants, the order of the reaction and rate constants can be determined.

Applications and Workflow Visualization

The modification of arginine by this compound is a powerful tool for probing protein structure and function. The workflow below illustrates a typical experiment designed to investigate how arginine modification impacts protein interactions, such as antibody binding.

References

- 1. Further studies on the reactions of this compound and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reactions of this compound and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Seeing Citrulline: Development of a this compound-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arginine modification by this compound and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Phenylglyoxal Hydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage of chemical reagents is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a detailed overview of the stability and recommended storage conditions for Phenylglyoxal hydrate, a common reagent used in the modification of arginine residues in proteins and as a versatile building block in organic synthesis.

Chemical Stability

This compound hydrate is generally stable under standard ambient conditions.[1] However, like many organic compounds, its stability can be influenced by various factors. The anhydrous form of this compound is a yellow liquid that can polymerize upon standing.[2][3] The hydrate form, a white crystalline solid, is more convenient for storage and handling.[4] Upon heating, the hydrate loses water to regenerate the anhydrous liquid form.[2]

Key Stability Characteristics:

-

Thermal Stability: The product is considered chemically stable at room temperature. Heating the hydrate will lead to the loss of water.[2]

-

Incompatibilities: this compound hydrate should be kept away from strong oxidizing agents, strong acids, and strong bases.[1][5]

-

Hazardous Decomposition: Under normal storage and use, hazardous decomposition products are not expected.[5] In the event of a fire, toxic fumes may be emitted.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound hydrate.

| Physical Properties | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Off-white to white crystalline powder/solid | [2][3][6] |

| Melting Point | 76 - 79 °C (169 - 174 °F) | [2] |

| Boiling Point | 142 °C (288 °F) at 167 hPa (anhydrous) | [2] |

| Solubility in Water | Forms the hydrate; solubility of the hydrate at 20°C is approximately 1 part in 35 parts of water. | [2][4] |

| Solubility in other solvents | Soluble in common organic solvents such as chloroform, carbon disulfide, alcohol, and ether-ligroin.[4] | [4] |

| Storage and Stability Parameters | Condition/Recommendation | Source(s) |

| Recommended Storage Temperature | Recommended storage temperature is typically indicated on the product label. A common recommendation is -20°C for long-term storage (up to 3 years for powder) and 4°C for shorter-term storage (up to 2 years for powder).[1] | [1] |

| Storage Conditions | Store in a dry, cool, and well-ventilated area.[5][7] Keep the container tightly closed.[7] Store away from incompatible materials and sources of ignition.[1][5] | [1][5][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1][5] | [1][5] |

Experimental Protocols and Handling

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] In case of dust formation, use a respirator.

-

Ventilation: Use only in a well-ventilated area or outdoors.[8]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

-

Spill Response: In case of a spill, avoid generating dust.[8] Clean up spills immediately using dry procedures and place the material in a suitable, labeled container for disposal.[6][8]

General Workflow for Chemical Stability Assessment:

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound hydrate under various stress conditions.

Signaling Pathways and Logical Relationships

As this compound hydrate is a chemical reagent, its stability is governed by chemical kinetics and thermodynamics rather than biological signaling pathways. The logical relationship pertinent to its use is the workflow for ensuring its stability and proper handling, as depicted in the diagram above. This workflow outlines the necessary steps from procurement to the determination of optimal storage conditions, ensuring the chemical's integrity for research and development applications.

The process begins with sourcing a high-purity compound and preparing samples for testing. These samples are then subjected to various stress conditions, such as different temperatures, pH levels, and light exposures, to simulate potential storage and handling scenarios. At predetermined time points, samples are analyzed using techniques like HPLC, NMR, and Mass Spectrometry to quantify the parent compound and identify any degradation products. The collected data is then analyzed to determine the rate of degradation under each condition, ultimately leading to the establishment of a recommended shelf-life and optimal storage conditions. This systematic approach is crucial for maintaining the quality and reliability of this compound hydrate in a laboratory setting.

References

- 1. abmole.com [abmole.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Anhydrous Phenylglyoxal: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preparation, handling, and properties of anhydrous phenylglyoxal. This compound, an organic compound with the formula C₆H₅C(O)C(O)H, is a valuable reagent in various chemical syntheses, particularly in the modification of arginine residues in proteins and as a building block for pharmaceutical intermediates.[1][2][3][4] This guide consolidates information on its synthesis, safe handling procedures, and physicochemical properties to assist researchers in its effective and safe utilization.

Preparation of Anhydrous this compound

Anhydrous this compound is typically a yellow liquid that can be synthesized through several methods.[2] The choice of method may depend on the desired scale, available starting materials, and required purity. Upon standing, it has a tendency to polymerize into a stiff gel; however, the monomer can be recovered by distillation.[1][5]

Synthesis via Oxidation of Acetophenone with Selenium Dioxide

One of the most common and well-documented methods for preparing this compound is the oxidation of acetophenone using selenium dioxide.[1][2][5] This method offers a good yield and a relatively straightforward procedure.

Experimental Protocol:

A detailed protocol for this synthesis is provided by Organic Syntheses.[5] In a 1-liter three-necked, round-bottomed flask equipped with a liquid-sealed stirrer and a reflux condenser, 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water are combined. The mixture is heated to 50–55°C and stirred until the selenium dioxide dissolves. To this solution, 120 g (1 mole) of acetophenone is added in one portion. The resulting mixture is refluxed with continuous stirring for four hours. After cooling, the hot solution is decanted from the precipitated selenium. The dioxane and water are then removed by distillation through a short column. The crude this compound is purified by distillation under reduced pressure, collecting the fraction boiling at 95–97°C/25 mm.[5] The yield is reported to be between 69–72%.[5]

Synthesis Workflow: Oxidation of Acetophenone

Caption: Workflow for the synthesis of anhydrous this compound via selenium dioxide oxidation of acetophenone.

Other Synthetic Routes

Several other methods for the preparation of this compound have been reported, including:

-

From Isonitrosoacetophenone: This method involves the treatment of isonitrosoacetophenone with reagents like nitrosylsulfuric acid or nitrous acid.[5][6]

-

From Mandelic Acid: this compound can be prepared from mandelic acid, although this is more commonly associated with the synthesis of phenylglyoxylic acid.[7][8][9]

-

Oxidation of Benzoylcarbinol: Copper acetate can be used to oxidize benzoylcarbinol to this compound.[5][6]

-

From Phenacyl Bromide: Oxidation of phenacyl bromide with dimethyl sulfoxide (DMSO) is another viable route.[6] A process using DMSO and hydrobromic acid to oxidize acetophenone has also been described.[10]

Physicochemical and Handling Data

Anhydrous this compound is a yellow liquid, while its monohydrate is an off-white to light yellow powder.[2][11][12] The anhydrous form is soluble in common organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₂ | [13] |

| Molecular Weight | 134.13 g/mol | [13] |

| Boiling Point | 95-97°C at 25 mmHg | [5] |

| 142°C at 125 mmHg | [12] | |

| Appearance | Yellow liquid | [2] |

| Stability | Polymerizes on standing | [1] |

| Stable under normal conditions | [14] |

Safe Handling and Storage

The safe handling of this compound is crucial due to its potential hazards. The available safety data sheets (SDS) primarily describe the properties of this compound monohydrate, but the precautions are largely applicable to the anhydrous form.

Hazard Identification and Precautionary Measures

This compound is considered a hazardous substance.[11] It is harmful if swallowed and causes skin and serious eye irritation.[11][12][14] It may also cause respiratory irritation.[12][14]

GHS Hazard Statements: H302, H315, H319, H335[1]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes/gas/mist/vapors/spray.[14] Wash hands and any exposed skin thoroughly after handling.[12][14] Do not eat, drink, or smoke when using this product.[14] Use only outdoors or in a well-ventilated area.[14] Wear protective gloves, protective clothing, eye protection, and face protection.[14]

-

Response: If on skin, wash with plenty of soap and water.[12][14] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][14] If inhaled, remove person to fresh air and keep comfortable for breathing.[12][14] If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[12]

-

Storage: Store in a well-ventilated place.[12][14] Keep container tightly closed.[12][14] Store locked up.[15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12][14]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[11][16]

-

Skin Protection: Protective gloves and long-sleeved clothing.[11][16] The suitability and durability of the glove type depend on usage.[11]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[12]

Storage and Stability

Anhydrous this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[17] It is known to polymerize upon standing, forming a gel.[1][5] Distillation can be used to recover the liquid monomer from the polymer.[1][5] this compound should be kept away from incompatible materials such as strong oxidizing agents.[11] The product is considered stable under normal conditions.[14]

Logical Relationship: From Hazard to Protection

Caption: Relationship between identified hazards of this compound and the corresponding personal protective measures.

Conclusion

Anhydrous this compound is a versatile reagent with important applications in chemical biology and synthetic chemistry. Its preparation, primarily through the oxidation of acetophenone, is well-established. However, its tendency to polymerize and its hazardous nature necessitate careful handling and storage. By following the detailed protocols and safety guidelines presented in this guide, researchers can safely and effectively utilize anhydrous this compound in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0061916) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Further studies on the reactions of this compound and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Biosynthesis of Phenylglyoxylic Acid by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.fr [fishersci.fr]

- 17. abmole.com [abmole.com]

Phenylglyoxal Hydrate vs. Anhydrous Form in Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxal, a versatile dicarbonyl reagent, is a cornerstone in bioconjugation and chemical biology, primarily for its high specificity towards arginine residues in proteins. It is commercially available in both a crystalline hydrate and an anhydrous liquid form. The choice between these two forms is often a critical, yet overlooked, aspect of experimental design that can significantly impact reaction kinetics, yields, and the overall success of a protocol. This technical guide provides a comprehensive comparison of this compound hydrate and its anhydrous counterpart, offering insights into their respective chemical properties, reactivity, and practical applications. Detailed experimental protocols and data are presented to assist researchers in making informed decisions for their specific needs in drug development and proteomic studies.

Introduction

This compound (C₆H₅COCHO) is an organic compound featuring adjacent aldehyde and ketone functional groups, rendering it highly reactive and a valuable tool for chemical modifications.[1] Its primary application lies in the selective and covalent modification of the guanidinium group of arginine residues in peptides and proteins under mild conditions.[2][3][4] This specificity has been harnessed in a multitude of applications, including enzyme inhibition studies, protein structural analysis, and the development of bioconjugates.[5][6]

This compound exists in two common forms: a yellow, oily anhydrous liquid and a white, crystalline monohydrate.[1] The anhydrous form is the reactive species, while the hydrate is formed by the addition of a water molecule across the aldehyde group.[1] This equilibrium between the two forms is a crucial factor influencing their storage, handling, and reactivity in aqueous and organic media. Understanding the distinct characteristics of each form is paramount for reproducible and optimized experimental outcomes.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both this compound hydrate and its anhydrous form is essential for their proper handling, storage, and application in experimental settings. The key properties are summarized in the table below for easy comparison.

| Property | This compound Hydrate | Anhydrous this compound |

| Chemical Formula | C₈H₈O₃ | C₈H₆O₂ |

| Molecular Weight | 152.15 g/mol | 134.13 g/mol |

| Appearance | White to light yellow or pinkish crystalline powder | Yellow liquid |

| Melting Point | 76-79 °C | Not applicable (liquid at room temperature) |

| Boiling Point | 142 °C at 125 mm Hg | 63–65 °C at 0.5 mm Hg |

| Solubility | Partly miscible with water; soluble in 95% ethanol | Soluble in common organic solvents; reacts with water to form the hydrate |

| Storage | Stable under recommended storage conditions (sealed in dry, room temperature) | Prone to polymerization upon standing; should be stored under an inert atmosphere |

| CAS Number | 1075-06-5 | 1074-12-0 |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound forms. Below is a summary of expected spectroscopic features.

Infrared (IR) Spectroscopy

| Form | Key IR Absorptions (cm⁻¹) | Interpretation |

| Anhydrous | ~1730-1720, ~1710-1685 | Strong C=O stretching (aldehyde and ketone) |

| ~2830-2695 | C-H stretching of the aldehyde group | |

| Hydrate | ~3650-3400 (broad) | O-H stretching of the gem-diol and water of hydration |

| No significant absorption at ~2830-2695 | Absence of the aldehyde C-H bond | |

| ~1680 | C=O stretching (ketone) |

Note: The IR spectrum of the hydrate will be dominated by the O-H stretch and will lack the characteristic aldehyde C-H stretch. The anhydrous form will show prominent carbonyl stretches for both the aldehyde and ketone.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Form | ¹H NMR (typical shifts in CDCl₃) | ¹³C NMR (typical shifts in CDCl₃) |

| Anhydrous | ~9.5-10.0 ppm (s, 1H, -CHO) | ~185-195 ppm (-C HO) |

| ~7.4-8.2 ppm (m, 5H, Ar-H) | ~190-200 ppm (-C =O) | |

| Hydrate | ~5.5-6.5 ppm (s, 1H, -CH(OH)₂) | ~90-100 ppm (-C H(OH)₂) |

| ~7.4-8.2 ppm (m, 5H, Ar-H) | ~195-205 ppm (-C =O) | |

| Broad signal for -OH protons (can exchange with D₂O) |

Note: The most significant difference in the ¹H NMR will be the presence of the aldehyde proton signal in the anhydrous form, which is replaced by a methine proton signal of the gem-diol in the hydrate.[12][13][14][15]

Reactivity: Hydrate vs. Anhydrous Form

While both forms of this compound are used in arginine modification reactions, the anhydrous form is the reactive species. The hydrate must first dehydrate to the anhydrous form to react with the guanidinium group.

The Role of Water and Reaction Equilibrium

The hydration of this compound is a reversible process. In aqueous solutions, an equilibrium exists between the hydrate and the anhydrous form.

Caption: Equilibrium between anhydrous this compound and its hydrate.

This equilibrium has significant implications for reactivity:

-

In aqueous buffers (e.g., for protein modification): When this compound hydrate is dissolved in an aqueous buffer, it will exist in equilibrium with the anhydrous form. The reaction with arginine will proceed as the anhydrous form is consumed, shifting the equilibrium towards dehydration. The rate of the overall reaction will, therefore, depend on both the rate of dehydration and the rate of the subsequent reaction with arginine.

-

In organic solvents: For reactions requiring anhydrous conditions, the use of this compound hydrate is generally not recommended as the water of hydration can interfere with the reaction. The anhydrous form is the reagent of choice in such cases.[16]

Comparative Reaction Kinetics

Direct comparative kinetic studies between the hydrate and anhydrous forms of this compound are not extensively reported in the literature. However, based on chemical principles and data from related compounds, we can infer the following:

-

Initial Reaction Rate: In a reaction initiated by dissolving the solid hydrate in a buffer, there may be a lag phase or a slower initial rate compared to starting with the anhydrous form, as the dehydration step must precede the reaction with the target molecule.

-

Influence of Substituents: Studies on substituted phenylglyoxals have shown that electron-donating groups on the phenyl ring decrease the reactivity of the glyoxal moiety. For instance, this compound (PGO) reacts 15 to 20 times faster with arginine than p-hydroxythis compound (HPGO), which has an electron-donating hydroxyl group.[5][17] While the water in the hydrate is not a substituent on the ring, the hydration equilibrium effectively reduces the concentration of the reactive anhydrous species, which can be conceptually similar to a factor that reduces overall reactivity.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein modification. These should be optimized for the specific protein and experimental goals.

Preparation of Anhydrous this compound from the Hydrate

For reactions requiring the anhydrous form, it can be prepared from the commercially available hydrate.

Methodology:

-

Place this compound monohydrate in a round-bottom flask.

-

Heat the flask gently under vacuum. The hydrate will lose water and melt to form the yellow, oily anhydrous this compound.[1]

-

Distillation under reduced pressure can be used for further purification.[18][19]

Caption: Workflow for preparing anhydrous this compound from the hydrate.

Modification of Arginine Residues in a Purified Protein

This protocol is suitable for using either the hydrate (dissolved directly in the buffer) or the anhydrous form (prepared as a stock solution in an organic solvent).

Materials:

-

This compound (hydrate or anhydrous)

-

Purified protein of interest

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing

Methodology:

-

Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation:

-

For Hydrate: Prepare a fresh stock solution (e.g., 100 mM) of this compound hydrate directly in the reaction buffer.

-

For Anhydrous: Prepare a concentrated stock solution (e.g., 1 M) of anhydrous this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

-

-

Modification Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over arginine residues).

-

Incubation: Incubate the reaction mixture at room temperature (22-25 °C) for 1 to 4 hours. The reaction progress can be monitored by mass spectrometry or a functional assay.[20]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume excess this compound.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Caption: General workflow for protein modification with this compound.

Applications in Research and Drug Development

The choice between the hydrate and anhydrous form of this compound can be guided by the specific application.

Protein Footprinting and Structural Proteomics

In protein footprinting experiments, where the goal is to map solvent-accessible arginine residues, the reaction is typically performed in aqueous buffers. In this context, using the readily available and more stable crystalline hydrate is often more convenient. The equilibrium in aqueous solution will provide a steady, albeit potentially slower, supply of the reactive anhydrous species.[21]

Synthesis of this compound-based Probes and Inhibitors

For the synthesis of more complex molecules, such as fluorescent probes or enzyme inhibitors where this compound is used as a building block, the reactions are often carried out in organic solvents under anhydrous conditions. In these cases, the anhydrous form of this compound is essential to avoid unwanted side reactions with water and to ensure high yields.[22]

Caption: Recommended this compound form based on application.

Conclusion

Both the hydrate and anhydrous forms of this compound are valuable reagents for the modification of arginine residues and for organic synthesis. The crystalline hydrate offers advantages in terms of stability and ease of handling, making it a convenient choice for reactions in aqueous media, such as protein modification for proteomic analysis. The anhydrous liquid, while more reactive, is also more prone to polymerization and is the required form for reactions conducted under non-aqueous conditions, such as the synthesis of chemical probes and inhibitors.

For researchers and drug development professionals, a thorough understanding of the properties and reactivity of each form is crucial for designing robust and reproducible experiments. When adapting protocols, it is important to consider the potential for a slower reaction rate when using the hydrate in aqueous solutions due to the dehydration equilibrium. Conversely, for organic synthesis, ensuring the use of the anhydrous form is critical for reaction success. By carefully selecting the appropriate form of this compound, researchers can optimize their experimental workflows and achieve their desired outcomes with greater efficiency and reliability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The reactions of this compound and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The reaction of this compound with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared characterization of hydrated products of glyoxal in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. This compound | C8H6O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Arginine modification by this compound and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. benchchem.com [benchchem.com]

- 21. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Properties of Phenylglyoxal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxal (C₆H₅COCHO) is a highly reactive α-ketoaldehyde that plays a significant role in various chemical and biological processes. Its utility as a chemical probe for modifying arginine residues in proteins makes it an invaluable tool in proteomics and drug development. A thorough understanding of its spectroscopic properties is paramount for its effective application and for the development of novel analytical techniques. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including its electronic absorption and emission, and vibrational spectra. Detailed experimental protocols for acquiring these spectra are also presented, alongside visualizations of experimental workflows.

Electronic Spectroscopy

The electronic transitions of this compound give rise to its characteristic absorption, fluorescence, and phosphorescence spectra. These properties are sensitive to the molecular environment, such as the polarity of the solvent.

UV-Visible Absorption Spectroscopy

Table 1: UV-Visible Absorption Data for this compound and Related Aromatic Aldehydes

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| This compound | Various | Not explicitly reported | Not explicitly reported |

| Benzaldehyde | Cyclohexane | 242 (π→π), 280 (π→π), 328 (n→π) | ~14,000, ~1,400, ~20 |

| Acetophenone | Ethanol | 240 (π→π), 278 (π→π), 319 (n→π) | ~13,000, ~1,300, ~50 |

Note: Data for benzaldehyde and acetophenone are provided for comparative purposes.

Experimental Protocol: UV-Visible Absorption Spectroscopy

A standard protocol for obtaining the UV-Visible absorption spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations typically ranging from 10⁻⁵ M to 10⁻³ M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Record the absorption spectrum of each this compound solution against the solvent blank over a wavelength range of approximately 200 nm to 600 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each absorption band. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence and Phosphorescence Spectroscopy

Upon absorption of UV or visible light, this compound can dissipate the absorbed energy through the emission of light via fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). Phosphorescence is typically observed at lower temperatures in rigid matrices, as non-radiative decay pathways are minimized.

While detailed fluorescence and phosphorescence data for this compound are scarce, general characteristics can be inferred from related aromatic carbonyl compounds. The fluorescence of such compounds is often weak due to efficient intersystem crossing to the triplet state. Phosphorescence is typically observed at longer wavelengths compared to fluorescence.

Table 2: Photoluminescence Data for this compound (Anticipated)

| Property | Value | Conditions |

| Fluorescence λmax (nm) | Not explicitly reported | Room Temperature |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported | Room Temperature |

| Phosphorescence λmax (nm) | Not explicitly reported | 77 K in a rigid matrix |

| Phosphorescence Lifetime (τp) | Not explicitly reported | 77 K in a rigid matrix |

Experimental Protocol: Fluorescence and Phosphorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (typically 10⁻⁶ to 10⁻⁵ M) in a suitable solvent. For phosphorescence measurements, a rigid matrix is required, which can be achieved by dissolving the sample in a solvent that forms a clear glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran) and cooling to 77 K using liquid nitrogen.

-

Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube). For phosphorescence, a Dewar flask for low-temperature measurements and a means to gate the detector to measure delayed emission are necessary.

-

Fluorescence Measurement (Room Temperature):

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically at the absorption maximum) and scanning the emission monochromator.

-

-

Phosphorescence Measurement (77 K):

-

Cool the sample in the Dewar to 77 K.

-

Record the phosphorescence spectrum using a delayed gating technique to eliminate prompt fluorescence.

-

Measure the phosphorescence lifetime by monitoring the decay of the emission intensity after pulsed excitation.

-

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound.

FTIR and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by bands corresponding to the stretching and bending modes of its functional groups. Key expected vibrations include the carbonyl (C=O) stretches of the ketone and aldehyde, aromatic C-H and C=C stretches, and the aldehydic C-H stretch.

Table 3: Key Vibrational Bands of this compound (Anticipated)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aldehydic C-H Stretch | ~2820, ~2720 (Fermi resonance) | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Ketone C=O Stretch | ~1685 | Strong |

| Aldehyde C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | ~1600, ~1580, ~1450 | Strong |

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates. For solutions, use a liquid cell of known path length.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment (or the pure solvent for solutions).

-

Sample Measurement: Place the sample in the beam path and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Raman Spectroscopy:

-

Sample Preparation: Place the solid or liquid sample in a glass capillary tube or on a microscope slide.

-

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition: Focus the laser on the sample and collect the scattered light.

-

Data Analysis: Identify the Raman shifts and assign them to the corresponding vibrational modes.

Excited-State Dynamics

The fate of this compound upon photoexcitation is of significant interest in photochemistry and photobiology. Techniques like transient absorption spectroscopy can be employed to study the dynamics of its excited states. While specific data for this compound is limited, the study of related molecules suggests that intersystem crossing from the initially populated singlet excited state to the triplet state is a key process. The triplet state can then undergo various reactions, including energy transfer and hydrogen abstraction.

Conclusion

This technical guide has summarized the fundamental spectroscopic properties of this compound and provided detailed experimental protocols for their characterization. While a comprehensive set of quantitative data for this compound remains to be fully elucidated in the scientific literature, the information presented here, including comparisons with related compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with this important molecule. Further research is encouraged to populate the existing data gaps and provide a more complete spectroscopic profile of this compound.

Phenylglyoxal's Mechanism of Action on Guanidinium Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phenylglyoxal on guanidinium groups, with a particular focus on its application in the specific chemical modification of arginine residues in proteins. This compound is a valuable tool in protein chemistry, enabling researchers to probe the functional role of arginine residues in enzyme catalysis, protein-protein interactions, and other biological processes.

The Chemical Core: Reaction Mechanism and Specificity

This compound, an α-dicarbonyl compound, reacts specifically with the guanidinium group of arginine residues under mild conditions.[1][2] This high degree of specificity makes it a preferred reagent for targeting arginine over other nucleophilic amino acid side chains, such as the ε-amino group of lysine.[2][3] The reaction proceeds optimally in a slightly alkaline environment, typically between pH 7 and 9, and at temperatures ranging from 25°C to 37°C.[4]

The reaction between this compound and the guanidinium group results in the formation of a stable cyclic adduct.[1] While the precise mechanism can involve intermediates, the final product is a covalent modification of the arginine side chain. The stoichiometry of the reaction has been reported to form both a 1:1 and a 2:1 adduct, where two molecules of this compound react with one guanidinium group.[2][4] The formation of the stable di-adduct is often favored.[2]

Quantitative Data on this compound-Arginine Interaction

The reaction kinetics of this compound with arginine are influenced by factors such as pH, temperature, and the presence of certain buffers. The rate of reaction generally increases with higher pH.[2] Spectrophotometric analysis is a common method to monitor the reaction progress.

| Parameter | Value | Conditions | Reference |

| Relative Initial Reaction Rate | This compound is 15 to 20 times faster than p-hydroxythis compound | pH 9.0, in the absence of borate | [5] |

| Stoichiometry | 2 molecules of this compound per guanidinium group | Mild pH | [2][3] |

| Optimal pH Range | 7.0 - 9.0 | 25°C - 37°C | [4] |

Detailed Experimental Protocols

General Protocol for this compound Modification of Proteins

This protocol outlines a general procedure for modifying arginine residues in a protein sample with this compound.

Materials:

-

Protein of interest

-

This compound (PGO)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

Quenching solution (e.g., Tris-HCl)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer.

-

Modification Reaction: Add the this compound solution to the protein solution to achieve a 10- to 100-fold molar excess over the estimated number of arginine residues.

-

Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points for analysis.

-